molecular formula C10H11BO4 B141727 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid CAS No. 126747-13-5

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Cat. No. B141727
M. Wt: 206 g/mol
InChI Key: YYTULIYDVGLPGK-UHFFFAOYSA-N
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Description

The compound 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boron-containing chemical that is part of a broader class of compounds known for their interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of compounds related to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid often involves the condensation of benzoic acid derivatives with other chemical entities. For example, the synthesis of related naphthalimide compounds involves the condensation of benzoic acid chloride with amino pyridines, resulting in compounds with luminescent properties . Although the exact synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is characterized by spectral measurements and X-ray crystallography. For instance, the crystal structure of a related dioxaborine compound was determined by X-ray diffraction, revealing π-π stacking interactions that contribute to a three-dimensional layered framework . These structural insights are crucial for understanding the molecular arrangement and potential intermolecular interactions of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid.

Chemical Reactions Analysis

The chemical reactions of boron-containing compounds like 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid can be diverse. The related literature indicates that such compounds can form complexes with various metals, as seen in the synthesis of organotin(IV) complexes with a similar benzoic acid derivative . These reactions are important for the potential applications of the compound in biological and material sciences.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid include luminescence in both solution and solid states, with some showing aggregation-enhanced emission (AEE) and mechanochromic properties . Additionally, the luminescence properties of a dioxaborine compound were studied, showing excimer formation in both single molecules and aggregates . These properties suggest that 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid may also exhibit interesting optical behaviors.

Scientific Research Applications

Probing Reactive Oxygen Species

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid derivatives have been utilized as fluorescence probes in the detection of highly reactive oxygen species (hROS). These probes are specifically designed to detect hROS such as hydroxyl radicals and peroxidase intermediates, differentiating them from other reactive oxygen species. Their application extends to visualizing reactive species in living cells, indicating a critical role in studying the biological and chemical implications of hROS (Setsukinai et al., 2003).

Spectroscopic Analysis and Sensitized Emission

The compound and its derivatives have been studied for their photophysical properties, especially in the context of luminescent lanthanide complexes. These studies involve understanding the energy-transfer pathways in these complexes and their dependence on solvent polarity, contributing to the field of sensitized emission and charge-transfer processes (Kim et al., 2006).

Enhancing Luminescent Properties

Derivatives of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid have been utilized to modify and improve the luminescent properties of certain compounds. By altering the electron density through the introduction of electron-releasing or withdrawing groups, these derivatives significantly affect the photoluminescence, demonstrating their potential in the field of material science and luminescent materials (Sivakumar et al., 2010).

Investigation of Molecular Aggregation and Emission

The derivatives of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid have been synthesized and analyzed for their aggregation-enhanced emission properties. These studies involve understanding the molecular and electronic behaviors, contributing to the field of nanoaggregates and solid-state emission (Srivastava et al., 2016).

Synthesis and Structural Analysis

The compound and its derivatives have been involved in synthesizing various hybrid systems, demonstrating their versatility in forming new compounds with potential applications in different fields, including medicinal chemistry and material science (Ivanova et al., 2019).

Future Directions

The future directions for the study of “4-(1,3,2-Dioxaborinan-2-yl)benzoic acid” could involve further exploration of its synthesis, characterization, and potential applications. For instance, a vastly improved 2nd generation process for the large-scale manufacturing of a related compound has been developed .

properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTULIYDVGLPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561279
Record name 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

CAS RN

126747-13-5
Record name 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(dihydroxyboryl)benzoic acid (30.00 g, 181 mmol) and 1,3-propanediol (15.20 g, 200 mmol) in toluene (750 mL) at 140° C. was stirred for 6 hours while collecting the water removed by azeotrope formation. The mixture was concentrated to provide the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xu, D Yang, W Li, Y Gao, H Chen, H Li - Polymer, 2011 - Elsevier
Covalent dynamic gels based on reversible phenylboronic acid-diol ester bonds were prepared by crosslinking of N,N-dimethylacrylamide-4-((4-vinylbenzyloxy)carbonyl)phenylboronic …
Number of citations: 55 www.sciencedirect.com
P Kula, J Herman, P Perkowski, M Mrukiewicz… - Liquid …, 2013 - Taylor & Francis
A homologous series of new ferro- and antiferroelectric liquid crystals, containing 2′,3′-difluorosubstituted terphenyl core as a mesogenic core, has been recently synthesised. …
Number of citations: 15 www.tandfonline.com

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